2-Fluorophenylacetic acid

Catalog No.
S703403
CAS No.
451-82-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenylacetic acid

CAS Number

451-82-1

Product Name

2-Fluorophenylacetic acid

IUPAC Name

2-(2-fluorophenyl)acetic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

RPTRFSADOICSSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)F

Synonyms

(o-Fluorophenyl)acetic Acid; (2-Fluorophenyl)acetic Acid; (o-Fluorophenyl)acetic Acid; 2-(2-Fluorophenyl)ethanoic Acid; NSC 401; o-Fluorobenzeneacetic Acid

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)F

Chiral Derivatizing Agent:

The primary application of 2-Fluorophenylacetic acid in scientific research lies in its use as a chiral derivatizing agent. Chiral molecules exist in two mirror-image forms called enantiomers. These forms have identical chemical properties but interact differently with other chiral molecules, including biological systems. 2-Fluorophenylacetic acid can be attached to a chiral molecule, forming a derivative with distinct properties for each enantiomer. This differentiation allows researchers to determine the enantiomeric composition of a mixture using a technique called 19F nuclear magnetic resonance (NMR) spectroscopy. []

Synthesis of Organic Compounds:

-Fluorophenylacetic acid has also been employed in the synthesis of other organic compounds. Research studies have reported its use in the synthesis of:

  • Thiazolino[3,2-c]pyrimidin-5,7-diones: These heterocyclic compounds hold potential applications in medicinal chemistry due to their diverse biological activities. []
  • N-[2-(3,4-dichlorophenyl)-ethyl]-N′-[2-(2-fluorophenyl)-ethyl]-ethane-1,2-diamine: This specific compound is not yet widely studied, but its synthesis demonstrates the potential use of 2-fluorophenylacetic acid in creating more complex organic molecules. []

2-Fluorophenylacetic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom attached to the phenyl group. Its molecular formula is C8H7FO2C_8H_7FO_2 with a molecular weight of approximately 154.14 g/mol. The compound appears as a solid at room temperature and is notable for its chiral properties, making it useful in various chemical analyses, particularly in determining enantiomeric compositions through fluorine-19 nuclear magnetic resonance spectroscopy .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield fluorinated hydrocarbons.
  • Halogenation: The introduction of additional halogens can occur under specific conditions, modifying the compound's reactivity and properties.

These reactions are often facilitated by catalysts or specific reaction conditions tailored to achieve desired outcomes .

Research indicates that 2-fluorophenylacetic acid exhibits various biological activities. It acts as a chiral derivatizing agent, which is essential in the analysis of chiral compounds. The compound has demonstrated potential in pharmacological applications, particularly as an intermediate in synthesizing pharmaceuticals like prasugrel, an antiplatelet medication . Furthermore, it has shown promise in studies involving its interactions with biological systems, although detailed mechanisms remain under investigation.

The synthesis of 2-fluorophenylacetic acid can be achieved through several methods:

  • Halogenation and Cyanation: This involves the halogenation of 2-fluorotoluene followed by a cyanation step to introduce the acetic acid moiety.
  • Direct Carboxylation: Utilizing carbon dioxide under high pressure and temperature conditions can lead to the formation of the acid from corresponding precursors.
  • Refluxing with Acetic Acid: The compound can also be synthesized by refluxing specific halogenated precursors with acetic acid, facilitating the formation of the carboxylic acid group .

2-Fluorophenylacetic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs like prasugrel.
  • Analytical Chemistry: Used as a chiral derivatizing agent for analyzing enantiomers.
  • Research: Employed in studies exploring molecular interactions and mechanisms within biological systems .

Studies on 2-fluorophenylacetic acid have highlighted its interactions with biological molecules. It has been investigated for its role in modifying enzyme activity and influencing metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes has made it a subject of interest in drug design and development .

Several compounds share structural similarities with 2-fluorophenylacetic acid, each exhibiting unique properties and applications:

Compound NameMolecular FormulaNotable Features
2,4,6-Trifluorophenylacetic acidC8H6F3O2Exhibits enhanced lipophilicity due to trifluoromethyl groups.
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acidC14H11F O2Increased complexity due to biphenyl structure; potential for diverse biological activity.
4-(2-Fluorophenyl)butanoic acidC11H13FO2Longer carbon chain offers different reactivity profiles.
2,4-Difluorophenylacetic acidC8H6F2O2Contains two fluorine substituents; may exhibit different pharmacological properties.
2-(2,3-Difluorophenyl)acetic acidC8H6F2O2Similar to 2-fluorophenylacetic acid but with additional fluorine substitution affecting reactivity.

These compounds are notable for their unique properties that may enhance or alter their biological activity compared to 2-fluorophenylacetic acid .

XLogP3

1.5

LogP

1.5 (LogP)

Melting Point

63.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

451-82-1

Wikipedia

2-Fluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 2-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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